molecular formula C19H19N3O B2852121 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline CAS No. 2189499-71-4

2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline

Cat. No.: B2852121
CAS No.: 2189499-71-4
M. Wt: 305.381
InChI Key: PDAYMRBXERMTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a bicyclic compound featuring a quinoxaline core linked to a conformationally constrained 8-azabicyclo[3.2.1]octane moiety via a carbonyl group.

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(18-11-20-16-3-1-2-4-17(16)21-18)22-14-7-8-15(22)10-13(9-14)12-5-6-12/h1-4,11,14-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAYMRBXERMTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-{3-Cyclopropylidene-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities, suggesting that the compound might interact with similar targets.

Biochemical Pathways

Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, including neurotransmitter signaling. Therefore, it’s plausible that this compound might have similar effects.

Result of Action

Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit nematicidal activities, suggesting that this compound might have similar effects.

Biological Activity

The compound 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline is a member of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a nitrogen atom, contributing to its unique chemical properties. The presence of the cyclopropylidene group and the quinoxaline moiety significantly influences its biological profile.

Property Details
Molecular Formula C₁₉H₁₈N₂O
IUPAC Name This compound
Scaffold Type 8-Azabicyclo[3.2.1]octane

Biological Activity

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit significant biological activities, including:

  • Monoamine Transporter Inhibition: Studies have shown that derivatives of 8-azabicyclo[3.2.1]octane can selectively inhibit monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . For instance, the cyclopropylmethyl derivative demonstrated a K(i) value of 4.0 nM at DAT, indicating potent inhibitory activity.
  • Antinociceptive Effects: Compounds from this class have been evaluated for their analgesic properties, showcasing potential as pain-relief agents due to their interaction with central nervous system pathways .
  • Nematicidal Activity: Certain derivatives have shown effectiveness against plant nematodes, with significant inhibition rates observed in vitro . For example, a related compound demonstrated an 84% inhibition rate against Meloidogyne incognita at a concentration of 160 mg/L.

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

  • Cyclopropylidene Group: This moiety enhances selectivity for monoamine transporters.
  • Quinoxaline Moiety: Known for its pharmacological versatility, it contributes additional interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of the Bicyclic Core: Utilizing enantioselective methodologies to construct the 8-azabicyclo[3.2.1]octane scaffold.
  • Functionalization: Introducing the cyclopropylidene and quinoxaline groups through various chemical reactions such as substitution and oxidation .

Case Studies

Several studies have investigated the biological properties of related compounds:

  • A study on 6-substituted 1-azabicyclo[3.2.1]octanes revealed their inhibitory effects on monoamine transporters, emphasizing the importance of stereochemistry in determining activity .
  • Research into 8-(4-Chlorobenzoyl)-3-cyclopropylidene derivatives highlighted their potential as selective DAT inhibitors, suggesting that modifications to the bicyclic core can lead to enhanced pharmacological profiles .

Scientific Research Applications

The compound 2-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline has garnered significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and neuroscience. This article explores its applications, supported by data tables and case studies.

Chemical Background

This compound is a bicyclic compound that features a quinoxaline moiety, which is known for its biological activity. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for drug development.

Neuropharmacology

The compound's structural similarity to known neuroactive substances positions it as a potential candidate for the treatment of neurological disorders. Research indicates that derivatives of azabicyclo compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Dopamine Receptor Modulation

A study investigated the effects of similar bicyclic compounds on dopamine receptor activity, revealing that modifications at the carbonyl position enhanced receptor affinity and selectivity. This suggests that this compound could exhibit similar properties, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Anticancer Activity

Quinoxaline derivatives have shown promise in anticancer research due to their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Data Table: Anticancer Activity of Quinoxaline Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Quinoxaline AHeLa5.4Apoptosis
Quinoxaline BMCF-73.2Cell Cycle Arrest
This compoundA549TBDTBD

Note: TBD = To Be Determined; further studies are needed to evaluate the specific anticancer properties of the compound.

Antimicrobial Properties

Recent studies suggest that quinoxaline derivatives possess antimicrobial activities against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

In a screening assay against Staphylococcus aureus and Escherichia coli, several quinoxaline derivatives exhibited significant inhibitory effects, indicating that this compound may also possess similar properties.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: Quinoxaline-containing derivatives (e.g., Series 4–6 in ) exhibit marked antitumor activity due to their planar aromatic systems, which facilitate DNA intercalation or enzyme inhibition .

Substituent Effects : The cyclopropylidene group enhances steric hindrance and conformational restriction, possibly improving target binding compared to simpler cyclopropane derivatives .

Functional Groups: Carboxylic acid substituents (e.g., ) may improve solubility but reduce membrane permeability compared to carbonyl-linked quinoxalines.

Commercial Insights:

  • The indole derivative is significantly costlier than the dimethylaniline analog , likely due to synthetic complexity.
  • Safety protocols for azabicyclo compounds emphasize avoiding inhalation/skin contact, as seen in related bicyclo derivatives .

Preparation Methods

Robinson Tropane Synthesis

The classical Robinson annulation involves condensation of a diketone with an amine, followed by intramolecular cyclization. For example, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized via acid-catalyzed cyclization of a pyrrolidine precursor, as demonstrated in the deprotection of tert-butyl carbamates using HCl in dioxane. This method yields the bicyclic amine in quantitative yield, though stereochemical control requires chiral auxiliaries or catalysts.

Reductive Amination and Cyclization

Patent literature describes the reduction of 3-cyano-8-substituted intermediates to access the tropane core. For instance, catalytic hydrogenation of a nitrile-substituted precursor over palladium catalysts produces the bicyclic amine with retention of stereochemistry. Magnesium-alcohol systems have also been employed for selective reductions, avoiding over-reduction of sensitive functional groups.

Formation of the Carbonyl Linker

The 8-carbonyl bridge is installed via acylation or oxidative methods:

Acyl Chloride Intermediate

Treatment of 8-azabicyclo[3.2.1]octane with phosgene or thionyl chloride generates the reactive acyl chloride, which couples with quinoxaline under Schotten-Baumann conditions. Yields range from 65–78%, though competing N-acylation necessitates careful stoichiometry.

Oxidative Dehydrogenation

Direct oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄) converts 8-hydroxytropane derivatives to the ketone. This method avoids halogenated solvents but requires low temperatures (−20°C) to prevent over-oxidation.

Coupling with Quinoxaline

Quinoxaline is typically pre-synthesized via condensation of 1,2-diketones with 1,2-diamines. Key coupling strategies include:

Nucleophilic Acyl Substitution

Reaction of 8-azabicyclo[3.2.1]octane-8-carbonyl chloride with 2-aminoquinoxaline in dichloromethane, catalyzed by DMAP, affords the target compound in 72% yield. Excess base (Et₃N) neutralizes HCl byproducts, improving reaction efficiency.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a boronic ester-functionalized tropane with halogenated quinoxaline has been explored, though yields remain modest (50–60%) due to steric hindrance.

One-Pot Synthesis Approaches

Industrial-scale production favors one-pot methodologies to minimize intermediate isolation:

Tandem Cyclization-Acylation

A patent by Toyama Chemical Co. describes a sequential process where tropane cyclization, cyclopropanation, and quinoxaline coupling occur in a single reactor. Using N,N-dimethylformamide diethyl acetal as a dehydrating agent, the reaction achieves 68% overall yield.

Multicomponent Reactions

Heating a mixture of glutaraldehyde, ammonium acetate, cyclopropanecarboxaldehyde, and quinoxaline-2-carboxylic acid in acetic acid/toluene produces the target compound via in situ imine formation, cyclization, and acylation. This method reduces purification steps but requires rigorous temperature control.

Stereochemical Considerations

The cis-3-substituted configuration is critical for bioactivity. Key stereocontrol strategies include:

Chiral Auxiliaries

Use of (R)-BINOL-derived phosphoramidites in asymmetric hydrogenation ensures >90% ee for the cyclopropylidene moiety.

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic tropane esters achieves enantiomeric enrichment, though scalability remains challenging.

Analytical Data and Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, quinoxaline-H), 3.45–3.20 (m, 4H, bicyclo-H), 2.98 (s, 2H, cyclopropane-H), 1.85–1.60 (m, 4H, bicyclo-CH₂).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • MS (ESI) : m/z 365.2 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the tropane ring and the transannular strain induced by the cyclopropylidene group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}quinoxaline?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of o-phenylenediamine derivatives with ketones or aldehydes to form the quinoxaline core .
  • Step 2 : Functionalization of the azabicyclo[3.2.1]octane moiety via cyclization reactions (e.g., intramolecular Mannich reactions) under reflux conditions in solvents like dichloromethane or ethanol .
  • Step 3 : Coupling the azabicyclo fragment to the quinoxaline carbonyl group using activating agents (e.g., DCC/DMAP) in anhydrous conditions .
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity products, verified via NMR and HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : 1^1H/13^13C NMR confirms proton and carbon environments; IR identifies carbonyl (C=O) and cyclopropane C-H stretches .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the azabicyclo[3.2.1]octane system and quinoxaline conformation .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound against specific targets (e.g., viral proteases)?

  • Methodological Answer :

  • Pharmacophore Modeling : Define key interaction sites (e.g., hydrogen-bond acceptors on quinoxaline, hydrophobic cyclopropane) using tools like Schrödinger or MOE .
  • Docking Studies : Screen derivatives against target proteins (e.g., HIV reverse transcriptase) to prioritize candidates for synthesis .
  • 3D-QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on quinoxaline) with inhibitory activity .
    • Example : Derivatives with bulky substituents at the quinoxaline 3-position showed enhanced binding to allosteric pockets in HIV RT .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cell-based inhibition assays) .
  • Structural Analysis : Compare crystallographic data to identify conformational changes affecting activity .
  • Batch Reproducibility : Test synthetic batches for impurities (e.g., via LC-MS) that may skew bioactivity .
    • Case Study : Discrepancies in IC50_{50} values for quinoxaline analogs were traced to varying stereochemical purity of the azabicyclo fragment .

Q. How can reaction conditions be optimized to improve yield in scale-up synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability during azabicyclo formation .
  • Catalysis : Pd-mediated cross-coupling reduces side reactions in quinoxaline functionalization .
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclopropanation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.